(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester
Description
Properties
CAS No. |
1440526-44-2 |
|---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
tert-butyl N-(6-phenylmethoxy-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C19H20N2O3S/c1-19(2,3)24-18(22)21-17-20-15-10-9-14(11-16(15)25-17)23-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21,22) |
InChI Key |
LJYRPZYTGLXYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization of 2-Aminobenzenethiol
A classical method involves reacting 2-aminobenzenethiol with a carbonyl compound (e.g., aldehydes, ketones) under acidic or basic conditions to form the benzothiazole ring. For example:
Multicomponent Reactions
Modern green chemistry approaches utilize one-pot reactions to construct benzothiazoles directly. For example:
- Reagents : Aromatic amine, aldehyde, sulfur powder.
- Conditions : Catalyst-free, DMSO as solvent, 140°C.
- Mechanism : Tandem formation of C–S and C–N bonds via oxidative cyclization.
Introduction of the Benzyloxy Group
The 6-benzyloxy substituent can be introduced via two strategies:
Pre-Functionalization of the Benzothiazole Ring
Post-Cyclization Substitution
For activated halides (e.g., 6-bromo derivatives):
- Reagents : Benzyl alcohol, phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Conditions : Polar aprotic solvent (DMF, DMSO), 80–100°C.
Installation of the tert-Butyl Carbamate
The 2-amino group is protected as the tert-butyl carbamate using di-tert-butyl dicarbonate (Boc anhydride):
Direct Protection
Optimized Protocols
- Catalyst : DMAP enhances reaction efficiency.
- Solvent : THF or dichloromethane (DCM).
- Yield : 40–86%, depending on steric hindrance.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
For aryl-substituted derivatives:
- Reagents : 6-Bromo-2-aminobenzothiazole, benzylboronic acid, Pd(PPh3)4.
- Conditions : Suzuki-Miyaura coupling, Na2CO3, DMF/H2O.
Key Challenges and Solutions
Data Tables
Chemical Reactions Analysis
Types of Reactions
(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the benzothiazole ring using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Biological Activities
The biological activities of (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester are noteworthy:
- Antimicrobial Activity : Studies indicate that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Benzothiazole derivatives are being investigated for their potential as anticancer agents. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some studies suggest that benzothiazole-based compounds possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Therapeutic Applications
The therapeutic applications of (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester are expanding:
- Medicinal Chemistry : The compound's structural features allow it to act as a scaffold for designing new drugs targeting various diseases, including cancer and infections.
- Diagnostic Tools : Its derivatives have been explored as diagnostic agents in neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with specific receptors .
- Plant Protection : There is emerging interest in using benzothiazole derivatives as agrochemicals to protect crops from fungal infections, leveraging their antifungal properties .
Case Studies
Several case studies illustrate the applications of (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester:
- Study on Antibacterial Activity : A study synthesized various carbamate derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that some derivatives exhibited higher efficacy than traditional antibiotics .
- Anticancer Research : In vitro studies have shown that benzothiazole derivatives can inhibit the growth of specific cancer cell lines. These findings support further investigation into their mechanisms of action and therapeutic potential .
Mechanism of Action
The mechanism of action of (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of “(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester” with structurally related compounds:
Substituent Effects on Physicochemical Properties
- Lipophilicity: The benzyloxy group in the target compound enhances lipophilicity compared to the cyano methyl group in the analog from . This property may influence membrane permeability and bioavailability .
- Electronic Effects: The electron-donating benzyloxy group contrasts with the electron-withdrawing cyano methyl group, altering the benzothiazole ring’s electronic environment. This difference could modulate reactivity in further synthetic steps or interactions with biological targets .
- In contrast, the smaller cyano methyl group offers less steric interference .
Crystallographic and Conformational Analysis
The compound in exhibits a distorted planar conformation (1.46° dihedral angle between benzene and thiazole rings) and intermolecular hydrogen bonds (N–H⋯N/O). These features stabilize its crystal packing and may influence binding to biological targets . The benzyloxy group in the target compound could introduce greater torsional strain or alternative hydrogen-bonding patterns, impacting its solid-state properties and activity.
Biological Activity
(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, particularly focusing on its cytotoxicity, antimicrobial effects, and therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Cytotoxicity : Studies have shown that derivatives of benzothiazole, including (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester, display notable cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit microbial growth, which is crucial for developing new antimicrobial agents.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester against several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µg/ml) | Remarks |
|---|---|---|
| A549 | 0.66 | Human lung cancer |
| HeLa | 0.80 | Human cervical cancer |
| MCF7 | 0.75 | Human breast cancer |
| MCF7-ADR | 1.00 | Adriamycin-resistant breast cancer |
These findings indicate that the compound is particularly effective against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance in chemotherapy.
Antimicrobial Activity
In addition to its cytotoxic properties, (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester has been tested for antimicrobial activity against various pathogens. The results are detailed in Table 2.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Candida albicans | 30 |
The compound demonstrated significant inhibitory effects on both bacterial and fungal strains, highlighting its potential as an antimicrobial agent.
The mechanism by which (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to the inhibition of specific enzymes involved in cellular proliferation and survival pathways.
Case Studies
Recent case studies involving this compound have focused on its application in treating metabolic syndromes and diabetic complications. For instance:
- A study indicated that compounds similar to (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester could improve insulin sensitivity and reduce blood glucose levels in diabetic models.
- Another investigation highlighted its potential role in protecting against ischemic tissue damage by modulating metabolic pathways linked to energy production.
Q & A
"(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester"
Basic Research Questions
Q. What are the optimal synthetic routes for (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling benzothiazole derivatives with tert-butyl carbamate-protected amines. For example, benzothiazole intermediates can be synthesized via cyclization of nitro-substituted precursors using SnCl₂ under ultrasound irradiation (85% yield) . The tert-butyl carbamate group is introduced via acetylation or alkylation reactions, as demonstrated in analogous carbamate syntheses using tert-butyl chloroacetate and imidazole . Intermediates should be characterized using NMR (¹H/¹³C) and LC-MS to verify purity and structural integrity.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Key signals include the tert-butyl group (δ 1.3–1.5 ppm, singlet) and benzyloxy protons (δ 4.8–5.2 ppm). Benzothiazole protons appear as distinct aromatic signals (δ 7.0–8.0 ppm).
- FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and benzothiazole C-S/C=N stretches (600–700 cm⁻¹).
- LC-MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₉H₂₁N₂O₃S: calculated 365.12). Reference databases like NIST Chemistry WebBook provide comparative spectral data .
Q. What safety precautions are critical during synthesis and handling?
- Methodological Answer :
- PPE : Wear gloves, goggles, and lab coats due to irritant properties (lachrymator effects noted in similar carbamates) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : Immediate decontamination with water for skin/eye contact; consult safety data sheets (SDS) for tert-butyl ester analogs .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 60°C.
Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).
Identify degradation products using LC-MS/MS and compare with stability studies of structurally related tert-butyl esters .
- Data Analysis : Use Arrhenius plots to predict shelf-life under storage conditions.
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in enzyme assays)?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Cross-reference results with structural analogs (e.g., benzothiazoles with varying substituents) to identify structure-activity relationships (SARs) .
- Advanced Techniques : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding kinetics and rule out assay artifacts .
Q. How can the compound’s environmental fate be assessed, particularly its persistence in aquatic systems?
- Methodological Answer :
- Experimental Framework :
Hydrolysis Studies : Measure half-life in water at pH 7.4 and 25°C, comparing to tert-butyl esters with known degradation profiles .
Photodegradation : Exclude to UV light (λ = 254 nm) and analyze by GC-MS for breakdown products.
Biotic Transformation : Use OECD 301F (manometric respirometry) to assess microbial degradation in activated sludge .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets, leveraging crystal structures from the Protein Data Bank (PDB).
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes.
- Pharmacophore Modeling : Align with benzothiazole-based inhibitors (e.g., kinase inhibitors) to identify critical hydrogen-bonding and hydrophobic features .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Variable Control : Replicate reactions under identical conditions (solvent purity, catalyst batch, temperature gradients).
- Advanced Analytics : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify side reactions (e.g., tert-butyl group cleavage) .
- Case Study : Compare yields from ultrasound-assisted vs. conventional heating methods for nitro reduction steps .
Integration with Broader Research Frameworks
Q. How can this compound be incorporated into studies on drug delivery systems (e.g., PROTACs)?
- Methodological Answer :
- Functionalization : Introduce click chemistry handles (e.g., azide/alkyne) via the benzyloxy group for conjugation to E3 ligase ligands.
- In Vivo Testing : Use murine models to assess pharmacokinetics, referencing tert-butyl carbamate stability in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
